Pitstop 2

Description

Structure

3D Structure

Properties

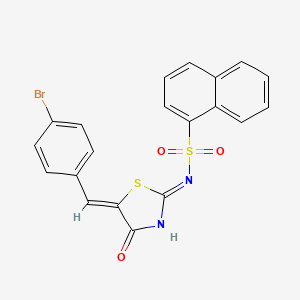

IUPAC Name |

(NZ)-N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2O3S2/c21-15-10-8-13(9-11-15)12-17-19(24)22-20(27-17)23-28(25,26)18-7-3-5-14-4-1-2-6-16(14)18/h1-12H,(H,22,23,24)/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDLWHGPJPVPDU-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N=C3NC(=O)C(=CC4=CC=C(C=C4)Br)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)/N=C\3/NC(=O)/C(=C/C4=CC=C(C=C4)Br)/S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pitstop 2: A Technical Guide to its Mechanism of Action and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism of Pitstop 2, a widely used small molecule inhibitor. Initially developed as a specific inhibitor of clathrin-mediated endocytosis (CME), subsequent research has revealed a more complex pharmacological profile, including significant off-target effects. This document summarizes the current understanding of its on-target and off-target actions, presents relevant quantitative data, details key experimental protocols, and provides visual diagrams of the associated cellular pathways and workflows.

Core Mechanism of Action: On-Target and Off-Target Effects

This compound was designed to be a cell-permeable inhibitor that specifically targets the N-terminal domain (TD) of the clathrin heavy chain.[1][2] However, a substantial body of evidence now indicates that its potent cellular effects are not solely due to clathrin inhibition but also arise from interactions with other key cellular proteins.[3][4][5]

Intended On-Target Mechanism: Inhibition of Clathrin-Mediated Endocytosis

The primary, intended mechanism of this compound is the disruption of clathrin-mediated endocytosis (CME). It achieves this by binding to a specific site on the clathrin heavy chain's N-terminal domain (TD), a seven-bladed β-propeller structure that serves as a crucial hub for protein-protein interactions.

Specifically, co-crystallography studies have shown that this compound occupies the "clathrin-box motif" binding site, which is a groove located between blades 1 and 2 of the β-propeller. This site is essential for the recruitment of various adaptor and accessory proteins, such as amphiphysin, which are necessary for the formation and maturation of clathrin-coated pits. By competitively inhibiting the binding of these essential proteins to the clathrin terminal domain, this compound effectively stalls the endocytic process. This interference prevents the internalization of cargo, such as transferrin receptors, and disrupts processes reliant on CME, including synaptic vesicle recycling.

Off-Target Mechanisms and Non-Specificity

Despite its design, the profound inhibitory effects of this compound on endocytosis cannot be explained by its action on the clathrin terminal domain alone. The clathrin TD has four distinct interaction sites, and blocking just one should not be sufficient to halt CME completely. Research has confirmed that this compound's effects persist even in cells with mutated clathrin binding sites, pointing to significant off-target activity.

Key off-target effects include:

-

Inhibition of Clathrin-Independent Endocytosis (CIE): this compound is a potent inhibitor of CIE, a pathway it was not expected to affect. This effect is not rescued by the knockdown of clathrin, confirming a clathrin-independent mechanism.

-

Interaction with Small GTPases: More recent studies have identified direct binding of this compound to small GTPases, particularly Ran and Rac1. This compound appears to lock these proteins in an inactive, GDP-like state, which disrupts their downstream signaling. This interaction can explain the compound's broad effects on the actin cytoskeleton, cell motility, and nucleocytoplasmic transport.

-

Disruption of the Nuclear Pore Complex (NPC): this compound has been shown to compromise the permeability barrier of the NPC, a phenotype likely linked to its interaction with the Ran GTPase, which is a master regulator of nuclear transport.

These off-target activities have led to the recommendation that this compound be used with caution and that it should not be used as a specific tool to dissect the function of the clathrin N-terminal domain.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound's activity.

| Target Interaction | Assay Type | IC50 Value | Reference(s) |

| Clathrin TD - Amphiphysin | In vitro binding | ~12 µM | |

| Clathrin TD - Other Adaptors | In vitro binding | 10 - 60 µM | |

| Clathrin TD - Amphiphysin | Not Specified | 1.9 µM |

| Cellular Process Inhibition | Cell Type | Effective Concentration | Reference(s) |

| Clathrin-Mediated Endocytosis (CME) | Most cell types | 20 - 25 µM (complete inhibition) | |

| Compensatory Endocytosis | Neurons | 15 µM | |

| Clathrin-Independent Endocytosis (CIE) | HeLa cells | Dose-dependent (5 - 30 µM) | |

| Mitotic Progression | HeLa cells | 1 - 100 µM | |

| Nucleocytoplasmic Transport | Endothelial cells | ~30 µM |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation of data generated using this compound. Below are protocols for key assays used to characterize its effects.

Protocol: Transferrin Uptake Assay for CME Inhibition

This assay measures the effect of this compound on the canonical CME pathway by tracking the internalization of fluorescently labeled transferrin.

1. Cell Culture and Preparation:

-

Plate cells (e.g., HeLa or J774A.1 macrophages) on glass coverslips or appropriate imaging plates to achieve 80-90% confluency.

-

On the day of the experiment, wash cells with phosphate-buffered saline (PBS).

2. Serum Starvation and Drug Incubation:

-

Starve cells in serum-free media (e.g., DMEM containing 10 mM HEPES, pH 7.4) for 30 minutes at 37°C to clear surface-bound transferrin.

-

Prepare working solutions of this compound from a 30 mM stock in fresh DMSO. The final DMSO concentration in the media should be between 0.3% and 1%.

-

Pre-incubate the cells with the desired concentration of this compound (e.g., 25 µM) or vehicle control (DMSO) in serum-free media for 5-15 minutes at 37°C.

3. Cargo Internalization:

-

Add fluorescently labeled transferrin (e.g., Alexa Fluor 594-Transferrin) to the media at a final concentration of ~25 µg/mL.

-

Allow internalization to proceed for 30 minutes at 37°C in the continued presence of this compound or DMSO.

4. Removal of Surface-Bound Cargo:

-

Place plates on ice to stop endocytosis.

-

To visualize only internalized proteins, wash the cells with an acidic buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 5 minutes on ice to strip any remaining surface-bound transferrin.

-

Wash cells three times with ice-cold PBS.

5. Cell Fixation and Imaging:

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Mount coverslips onto slides with a mounting medium containing a nuclear stain (e.g., DAPI).

-

Image cells using confocal or fluorescence microscopy.

6. Data Analysis:

-

Quantify the total integrated fluorescence intensity of internalized transferrin per cell using image analysis software (e.g., MetaMorph or ImageJ).

-

Compare the fluorescence intensity between DMSO-treated and this compound-treated cells.

Protocol: In Vitro Clathrin-Amphiphysin Binding Assay (ELISA-based)

This protocol outlines a method to quantify the direct inhibitory effect of this compound on the protein-protein interaction between the clathrin terminal domain and amphiphysin.

1. Reagent Preparation:

-

Purify recombinant GST-tagged clathrin terminal domain (GST-TD) and His-tagged amphiphysin.

-

Prepare coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and blocking buffer (e.g., 5% non-fat milk in PBST - PBS with 0.05% Tween-20).

2. Plate Coating:

-

Coat a 96-well high-binding microplate with purified GST-TD (e.g., 1 µ g/well ) in coating buffer overnight at 4°C.

-

Wash the plate three times with PBST.

3. Blocking:

-

Block non-specific binding sites by adding blocking buffer to each well and incubating for 2 hours at room temperature.

-

Wash the plate three times with PBST.

4. Competitive Binding Reaction:

-

Prepare serial dilutions of this compound in a binding buffer (e.g., PBST).

-

In a separate plate or tubes, pre-incubate a constant concentration of His-tagged amphiphysin with the various concentrations of this compound for 30 minutes.

-

Transfer the amphiphysin/Pitstop 2 mixtures to the GST-TD coated plate.

-

Incubate for 1-2 hours at room temperature to allow binding.

5. Detection:

-

Wash the plate five times with PBST.

-

Add a primary antibody against the His-tag (e.g., anti-polyHistidine-HRP conjugate) diluted in blocking buffer. Incubate for 1 hour.

-

Wash the plate five times with PBST.

-

Add a substrate solution (e.g., TMB). Allow color to develop.

-

Stop the reaction with a stop solution (e.g., 2 M H₂SO₄).

6. Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Plot the absorbance against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Recommendations for Drug Development

This compound is a potent inhibitor of multiple cellular trafficking and signaling pathways. While it was initially characterized as a specific inhibitor of clathrin-mediated endocytosis, its mechanism of action is now understood to be much broader, involving the direct inhibition of clathrin-independent endocytosis and key signaling GTPases.

For drug development professionals, this dual activity presents both challenges and opportunities. The non-specificity of this compound makes it a problematic tool for specifically implicating CME in a biological process. Any observed cellular phenotype must be interpreted with caution, considering the compound's effects on the actin cytoskeleton, nucleocytoplasmic transport, and CIE.

However, its ability to interact with multiple targets could be leveraged. The core structure of this compound could serve as a scaffold for developing more specific inhibitors. For instance, structure-activity relationship (SAR) studies have already explored modifications to enhance potency against the clathrin terminal domain while potentially reducing off-target effects. Further medicinal chemistry efforts could aim to dissect the structural determinants for binding to clathrin versus small GTPases, leading to the development of second-generation compounds with improved selectivity for either target class. Such compounds would be invaluable tools for both basic research and as potential starting points for therapeutic development.

References

- 1. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]

- 2. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Non-specificity of this compound in clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Effects of Pitstop 2 on Viral Entry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The entry of viruses into host cells is a critical first step in the viral life cycle and a primary target for antiviral drug development. Many viruses exploit the host cell's own endocytic machinery, particularly clathrin-mediated endocytosis (CME), to gain entry. Pitstop 2 is a cell-permeable small molecule that was developed as an inhibitor of CME. It was designed to selectively target the terminal domain of the clathrin heavy chain, thereby preventing the interaction with accessory proteins required for the formation of clathrin-coated pits. This guide provides an in-depth technical overview of the effects of this compound on viral entry, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a discussion of its specificity and limitations.

Mechanism of Action of this compound

This compound was designed to competitively inhibit the interaction between the terminal domain of the clathrin heavy chain and amphiphysin, a key protein involved in the invagination of clathrin-coated pits[1]. The half-maximal inhibitory concentration (IC50) for this interaction has been reported to be approximately 12 µM[1]. By blocking this interaction, this compound was expected to specifically disrupt CME.

However, subsequent studies have revealed that this compound has a more complex and less specific mechanism of action than initially thought. Evidence suggests that this compound also inhibits clathrin-independent endocytosis (CIE) and has off-target effects on other cellular components and processes[2]. These findings indicate that while this compound can be a useful tool to study endocytosis, its effects cannot be solely attributed to the specific inhibition of clathrin function.

Quantitative Data on the Effects of this compound

The efficacy of this compound in inhibiting viral entry has been evaluated against a limited number of viruses. The available quantitative data is summarized in the table below. It is important to note that the reported inhibitory concentrations can vary depending on the virus, cell type, and experimental conditions used.

| Virus | Cell Line | Assay Type | IC50 / % Inhibition | Reference(s) |

| Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | - | Infection Rate Assay | Dose-dependent inhibition (3.75-15 µM) | |

| Vesicular Stomatitis Virus (VSV) | - | Infection Rate Assay | Dose-dependent inhibition (3.75-15 µM) | |

| Vaccinia Virus (VACV) | - | Infection Rate Assay | Dose-dependent inhibition (3.75-15 µM) | |

| Human Coronavirus NL63 (HCoV-NL63) | LLC-Mk2 | Viral Internalization Assay | No toxic effect at 10 µM |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the effects of this compound on viral entry. Below are representative protocols for common assays used in such investigations.

Pseudovirus Entry Assay

This assay utilizes replication-defective viral particles that express a reporter gene (e.g., luciferase or GFP) and are pseudotyped with the envelope proteins of the virus of interest.

a. Materials:

-

HEK293T cells

-

Plasmids: packaging plasmid (e.g., psPAX2), transfer vector with reporter gene (e.g., pLenti-luciferase), and envelope protein expression plasmid (e.g., pMD2.G for VSV-G or a plasmid expressing the desired viral envelope)

-

Transfection reagent

-

Target cells expressing the appropriate viral receptor

-

This compound (and a negative control compound)

-

Luciferase assay reagent or flow cytometer

b. Protocol:

-

Pseudovirus Production:

-

Co-transfect HEK293T cells with the packaging, transfer, and envelope plasmids using a suitable transfection reagent.

-

Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection.

-

Filter the supernatant through a 0.45 µm filter and store at -80°C.

-

-

Viral Entry Inhibition Assay:

-

Seed target cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or control compound for 1 hour at 37°C.

-

Infect the cells with a predetermined amount of pseudovirus in the presence of the inhibitor.

-

After 48-72 hours, measure the reporter gene expression (e.g., luciferase activity using a luminometer or GFP expression using a flow cytometer).

-

-

Data Analysis:

-

Normalize the reporter signal to that of untreated, infected cells.

-

Plot the dose-response curve and calculate the IC50 value.

-

Immunofluorescence Assay for Viral Internalization

This method allows for the visualization and quantification of viral particles that have entered the cell.

a. Materials:

-

Permissive cells grown on coverslips

-

Virus stock

-

This compound (and a negative control compound)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against a viral protein

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

b. Protocol:

-

Seed cells on coverslips in a 24-well plate and grow overnight.

-

Pre-treat the cells with this compound or a control compound for 1 hour at 37°C.

-

Infect the cells with the virus at a high multiplicity of infection (MOI) for 1-2 hours at 37°C in the presence of the inhibitor.

-

Wash the cells extensively with PBS to remove unbound virus.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with 5% BSA for 1 hour.

-

Incubate with the primary antibody diluted in blocking solution for 1 hour.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.

-

Wash with PBS and mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope and quantify the internalized viral particles per cell.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed reduction in viral entry is not due to cell death.

a. Materials:

-

Target cells

-

This compound

-

Cell viability reagent (e.g., MTT, XTT, or a commercial kit like CellTiter-Glo)

-

96-well plate

b. Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (the same concentrations used in the viral entry assays).

-

Incubate for the same duration as the viral entry assay.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

Calculate the 50% cytotoxic concentration (CC50).

Visualizations

Signaling Pathways and Experimental Workflows

Discussion and Conclusion

This compound has been utilized as a tool to investigate the role of clathrin-mediated endocytosis in viral entry. While it has been shown to inhibit the entry of several viruses in a dose-dependent manner, the interpretation of these results is complicated by the compound's known off-target effects. The inhibition of clathrin-independent endocytic pathways and other cellular processes means that a reduction in viral entry upon this compound treatment cannot be definitively attributed solely to the blockade of CME.

For researchers and drug development professionals, it is crucial to be aware of these limitations. When using this compound, it is recommended to:

-

Use the lowest effective concentration: This minimizes the likelihood of off-target effects.

-

Include appropriate controls: This includes a negative control compound and validation of the inhibition of CME using a well-characterized cargo like transferrin.

-

Employ complementary approaches: To confirm the role of CME in the entry of a specific virus, it is advisable to use other methods, such as siRNA-mediated knockdown of clathrin heavy chain or other key CME components.

References

Unmasking the Collateral Damage: An In-depth Technical Guide to the Off-Target Effects of Pitstop 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitstop 2, a cell-permeable inhibitor, was initially celebrated for its ability to acutely and reversibly block clathrin-mediated endocytosis (CME). It was designed to interfere with the interaction between the clathrin heavy chain's N-terminal domain and amphiphysin, a key protein in the formation of clathrin-coated pits. However, a growing body of evidence has revealed that the specificity of this compound is not as stringent as once believed. This technical guide provides a comprehensive overview of the known off-target effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the affected cellular pathways to aid researchers in the critical interpretation of their experimental results and to inform the development of more specific therapeutic agents.

Core Off-Target Profile of this compound

The primary and most well-documented off-target effect of this compound is its potent inhibition of clathrin-independent endocytosis (CIE). This discovery has significant implications for studies aiming to dissect the roles of these two major endocytic pathways. Beyond its effects on endocytosis, this compound has been shown to perturb a range of other fundamental cellular processes, indicating a broader and more complex mechanism of action than initially anticipated.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the on- and off-target effects of this compound.

| Target Pathway | Cargo/Protein | Cell Line | Effective Concentration / IC50 | Reference |

| Clathrin-Dependent Endocytosis (CDE) | Transferrin | HeLa | ~18 µM (half-maximal inhibition) | [1] |

| Clathrin-Dependent Endocytosis (CDE) | Transferrin | BEAS-2B | Inhibition observed at 20 µM | [1] |

| Clathrin-Dependent Endocytosis (CDE) | Transferrin | COS-7 | Inhibition observed at 20 µM | [1] |

| Clathrin-Independent Endocytosis (CIE) | MHCI | HeLa | ~6 µM (half-maximal inhibition) | [1] |

| Clathrin-Independent Endocytosis (CIE) | MHCI | BEAS-2B | Inhibition observed at 20 µM | [1] |

| Clathrin-Independent Endocytosis (CIE) | MHCI | COS-7 | Inhibition observed at 20 µM |

Table 1: Inhibition of Endocytic Pathways by this compound

| Off-Target Interaction/Effect | Parameter | Concentration | Observation | Reference |

| Amphiphysin 1 Interaction | IC50 | ~12 µM | Inhibition of interaction with clathrin terminal domain | |

| Cell Motility & Actin Cytoskeleton | Effective Concentration | 7.5 µM | Arrest of cell motility and rearrangement of actin cytoskeleton | |

| Nuclear Integrity | Threshold Concentration | > 70 µM | Loss of nuclear integrity and genomic leakage | |

| Mitotic Progression | Effective Concentration | 30 µM | Disruption of mitotic spindle and metaphase arrest |

Table 2: Quantitative Data on Various Off-Target Effects of this compound

Key Affected Signaling Pathways and Experimental Workflows

The off-target effects of this compound impact several critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the points of interference by this compound.

Endocytic Pathways

This compound was designed to inhibit CME but was subsequently found to also be a potent inhibitor of CIE. This lack of specificity makes it unsuitable for studies aiming to differentiate between these two pathways.

Small GTPase Signaling

Recent studies have revealed that this compound can directly bind to and inhibit the function of small GTPases, such as Rac1 and Ran. This interaction can lead to widespread disruption of cellular processes, including actin dynamics and nucleocytoplasmic transport.

References

Pitstop 2: A Technical Guide to its Application and Caveats in Dissecting Membrane Trafficking Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitstop 2 is a cell-permeable small molecule that has been widely used as an inhibitor of clathrin-mediated endocytosis (CME).[1] Initially developed to target the N-terminal domain of the clathrin heavy chain, it was intended to provide a tool for the acute and reversible inhibition of this major cellular entry pathway.[2] This guide provides an in-depth technical overview of this compound, its mechanism of action, its application in studying membrane trafficking, and critically, the significant off-target effects that necessitate careful experimental design and data interpretation.

Core Mechanism of Action: Targeting the Clathrin Terminal Domain

This compound was designed to competitively inhibit the interaction between the clathrin heavy chain's N-terminal β-propeller domain and adaptor proteins containing clathrin-box motifs, such as amphiphysin.[3] This interaction is a crucial step in the assembly of the clathrin coat at the plasma membrane during the formation of endocytic vesicles. By occupying the binding groove for these motifs, this compound was proposed to specifically disrupt CME.

The IC50 for the inhibition of the amphiphysin-clathrin terminal domain association is approximately 12 µM. However, the effective concentration in cellular assays can vary depending on the cell type and experimental conditions.

The Controversy: Off-Target Effects and Lack of Specificity

While this compound does inhibit CME, a growing body of evidence demonstrates that it is not a specific inhibitor. Numerous studies have shown that this compound also potently inhibits various clathrin-independent endocytosis (CIE) pathways. This lack of specificity means that this compound cannot be used to definitively distinguish between clathrin-dependent and -independent processes.

The off-target effects of this compound are extensive and include:

-

Inhibition of Clathrin-Independent Endocytosis: this compound has been shown to block the internalization of various CIE cargo proteins, such as the Major Histocompatibility Complex class I (MHCI). This inhibition occurs in a dose-dependent manner and, in some cases, at concentrations lower than those required to fully block CME.

-

Effects on Small GTPases: More recent research has revealed that this compound and its derivatives can directly bind to and inhibit small GTPases, including Ran and Rac1. This interaction locks the GTPases in an inactive, GDP-bound state, disrupting a wide range of cellular processes they regulate, such as nucleocytoplasmic transport and cytoskeletal dynamics.

-

Disruption of Mitotic Spindle and Progression: this compound has been observed to impair mitotic spindle integrity and halt mitotic progression in HeLa cells, an effect that may be linked to its impact on clathrin's function during mitosis or its off-target effects.

-

Alterations in Vesicular and Mitochondrial pH: In neurons, this compound has been shown to cause changes in the pH of vesicles and mitochondria.

Quantitative Data on this compound Inhibition

The following tables summarize quantitative data from various studies on the inhibitory effects of this compound.

| Cell Line | Cargo Protein | Endocytic Pathway | This compound Concentration (µM) | Incubation Time | Observed Effect | Reference |

| HeLa | Transferrin | CME | 20 | 15 min | Inhibition of internalization. | |

| HeLa | MHCI | CIE | 20 | 15 min | Inhibition of internalization. | |

| HeLa | SNAP-Tac | CIE | 20 | 10 min | Reduced internalization. | |

| J774A.1 Macrophages | Transferrin | CME | 20-40 | 30 min | Inhibition of endocytosis. | |

| J774A.1 Macrophages | Cholera Toxin B | CIE | 20-40 | 30 min | No effect on internalization. | |

| HeLa | Transferrin | CME | 5-30 | 30 min | Dose-dependent inhibition of uptake. | |

| HeLa | MHCI | CIE | 5-30 | 30 min | Dose-dependent inhibition of uptake (more sensitive than transferrin). | |

| BEAS-2B | Transferrin | CME | 20 | 30 min | Inhibition of internalization. | |

| BEAS-2B | MHCI | CIE | 20 | 30 min | Inhibition of internalization. | |

| COS-7 | Transferrin | CME | 20 | 30 min | Inhibition of internalization. | |

| COS-7 | MHCI | CIE | 20 | 30 min | Inhibition of internalization. | |

| BT-474 | Herceptin (TZ-AF647) | CME | 30 | 30 min | Inhibition of endocytosis. | |

| Calyx of Held Synapse (in vivo) | Synaptic Vesicle Recycling | CME/Endosomal Budding | N/A | N/A | Reduced density of recently recycled synaptic vesicles. |

| Parameter | Value | Conditions | Reference |

| IC50 (Amphiphysin-Clathrin TD interaction) | ~12 µM | In vitro enzymatic assay | |

| Half-maximal inhibition (MHCI uptake in HeLa) | ~6 µM | Cellular uptake assay | |

| Half-maximal inhibition (Transferrin uptake in HeLa) | ~18 µM | Cellular uptake assay |

Experimental Protocols

General Guidelines for Using this compound in Cell Culture

-

Reconstitution and Storage: Prepare a stock solution of this compound in 100% DMSO (e.g., 30 mM). Aliquot and store at -20°C to avoid freeze-thaw cycles. The stock solution in DMSO is stable for 4-6 hours at room temperature.

-

Working Concentration: The recommended final working concentration is typically between 20-30 µM. However, it is crucial to perform a dose-response curve for your specific cell line and cargo of interest.

-

Serum-Free Conditions: Experiments should be conducted in serum-free media, as serum albumin can sequester amphiphilic molecules like this compound, reducing its effective concentration.

-

Incubation Time: A pre-incubation time of 5-15 minutes at 37°C is generally sufficient to observe an inhibitory effect on endocytosis. Longer incubation times (>30 minutes) are not recommended as they may lead to increased non-specific effects.

-

Reversibility: The effects of this compound on CME are reported to be reversible. To reverse the inhibition, wash the cells and incubate them in fresh, serum-containing medium for 45-60 minutes.

Detailed Methodology: Transferrin Uptake Assay

This protocol is a synthesized methodology based on common practices described in the literature.

1. Cell Preparation:

- Plate cells on glass coverslips or in multi-well plates to achieve 60-80% confluency on the day of the experiment.

2. Serum Starvation:

- Wash the cells once with serum-free medium (e.g., DMEM).

- Incubate the cells in serum-free medium supplemented with 0.5% (w/v) BSA and 25 mM HEPES (pH 7.4) for 30 minutes at 37°C.

3. This compound Treatment:

- Prepare a working solution of this compound in serum-free medium at the desired final concentration (e.g., 20-30 µM). Include a DMSO-only vehicle control.

- Remove the starvation medium and add the this compound or vehicle control solution to the cells.

- Pre-incubate for 15 minutes at 37°C.

4. Cargo Internalization:

- Add fluorescently labeled transferrin (e.g., Alexa Fluor 594-Transferrin) to the cells at a final concentration of 20-50 µg/ml in the continued presence of this compound or vehicle control.

- Incubate for 10-30 minutes at 37°C to allow for internalization.

5. Removal of Surface-Bound Cargo:

- To visualize only the internalized transferrin, it is essential to remove any cargo that is still bound to the cell surface.

- Place the cells on ice to stop endocytosis.

- Wash the cells twice with ice-cold acid wash buffer (0.1 M glycine, 150 mM NaCl, pH 3.0).

- Wash the cells three times with ice-cold PBS.

6. Fixation and Imaging:

- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

- Wash the cells three times with PBS.

- Mount the coverslips on microscope slides with a suitable mounting medium.

- Image the cells using fluorescence microscopy.

7. Quantification:

- Quantify the total integrated fluorescence intensity of internalized transferrin per cell using image analysis software (e.g., ImageJ, MetaMorph).

- Normalize the fluorescence intensity of this compound-treated cells to the vehicle control.

Visualizations

Signaling Pathway Diagrams

Caption: this compound's intended mechanism of action in CME.

Caption: Overview of this compound's off-target effects.

Experimental Workflow Diagram

Caption: A typical experimental workflow for endocytosis inhibition assays.

Conclusion and Recommendations

This compound was a promising tool for the specific inhibition of clathrin-mediated endocytosis. However, substantial evidence now demonstrates its lack of specificity and significant off-target effects, particularly the inhibition of clathrin-independent pathways and small GTPases.

For researchers, scientists, and drug development professionals, it is imperative to acknowledge these limitations. When using this compound, the following should be considered:

-

Acknowledge the Caveats: Be aware that any observed effects may not be solely due to the inhibition of CME.

-

Use Multiple Controls: Include not only a vehicle control but also assays for clathrin-independent endocytosis to assess the specificity of the effects in your system.

-

Employ Complementary Approaches: Whenever possible, use alternative methods to inhibit CME, such as siRNA-mediated knockdown of the clathrin heavy chain or dynamin, to validate findings obtained with this compound.

References

Pitstop 2: A Technical Guide on its Chemical Properties, Structure, and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pitstop 2 is a cell-permeable small molecule initially developed as a selective inhibitor of clathrin-mediated endocytosis (CME).[1][2] It was designed to competitively bind to the N-terminal domain of the clathrin heavy chain, thereby preventing the interaction with adaptor proteins containing clathrin-box motifs, such as amphiphysin.[3][4] While it does inhibit CME, a growing body of evidence reveals that this compound has significant off-target effects, including the inhibition of clathrin-independent endocytosis (CIE) and direct interaction with small GTPases. This guide provides an in-depth overview of the chemical properties, structure, and multifaceted mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

Chemical and Physical Properties

This compound is a synthetic compound with the following chemical and physical characteristics:

| Property | Value | Source |

| IUPAC Name | (NZ)-N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide | |

| Molecular Formula | C₂₀H₁₃BrN₂O₃S₂ | |

| Molecular Weight | 473.4 g/mol | |

| Appearance | White to light brown powder | |

| Purity | >98% (HPLC) | |

| Solubility | Soluble in DMSO (e.g., 20 mg/mL) | |

| Storage | Store at -20°C |

Mechanism of Action

Intended Target: Clathrin-Mediated Endocytosis

This compound was designed to inhibit CME by targeting the terminal domain of the clathrin heavy chain. It competitively blocks the binding of accessory proteins, such as amphiphysin, which are crucial for the assembly of clathrin-coated pits.

Figure 1: Intended mechanism of this compound in clathrin-mediated endocytosis.

Off-Target Effects

Contrary to its intended specificity, this compound is a potent inhibitor of clathrin-independent endocytosis (CIE). Studies have shown that the inhibitory effect of this compound on the endocytosis of certain cargo proteins is not rescued by the knockdown of clathrin, indicating the presence of additional cellular targets.

Recent research has identified small GTPases, specifically Ran and Rac1, as direct targets of this compound. This compound and its fluorescent derivative, RVD-127, have been shown to bind to these GTPases, locking them in a GDP-like conformation. This interaction disrupts downstream signaling pathways, affecting nucleocytoplasmic transport, cell motility, and cytoskeletal dynamics at concentrations well below those required to significantly inhibit CME.

Figure 2: Off-target effect of this compound on small GTPase signaling.

Quantitative Data

The following table summarizes key quantitative data for this compound's inhibitory activity.

| Parameter | Value | Cell Line / System | Target | Source |

| IC₅₀ | ~12 µM | In vitro | Amphiphysin-clathrin terminal domain interaction | |

| IC₅₀ | 12-15 µM | HeLa and U2OS cells | Transferrin uptake (CME) | |

| IC₅₀ | ~18 µM | HeLa cells | Transferrin uptake (CME) | |

| IC₅₀ | ~6 µM | HeLa cells | MHCI uptake (CIE) | |

| Effective Concentration | 15 µM | Neuronal presynaptic compartments | Compensatory endocytosis | |

| Effective Concentration | 20-40 µM | J774A.1 macrophages | Transferrin endocytosis | |

| Effective Concentration | 7.5 µM | Endothelial cells | Reduction of lamellipodial dynamics |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a 30 mM stock solution by dissolving this compound in 100% fresh, sterile DMSO. Ensure complete solubilization by vortexing. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute the stock solution directly into an aqueous buffer or serum-free media to the desired final concentration. The final DMSO concentration should typically be between 0.3% and 1% to prevent precipitation of the compound.

In Vitro Endocytosis Inhibition Assay (e.g., Transferrin Uptake)

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Figure 3: General experimental workflow for an endocytosis inhibition assay.

A detailed protocol based on published studies is as follows:

-

Cell Preparation: Seed cells (e.g., HeLa) on coverslips and grow to 80-90% confluency.

-

Pre-treatment: Place cells in serum-free media for 1 hour. Pre-incubate the cells with the desired concentration of this compound (e.g., 5-30 µM) or a DMSO vehicle control in serum-free media containing 10 mM HEPES for 15 minutes at 37°C.

-

Internalization: Add fluorescently labeled cargo (e.g., Alexa594-Transferrin) and antibodies to a marker for CIE (e.g., MHCI) and allow internalization for 30 minutes at 37°C in the presence of this compound or DMSO.

-

Surface Stripping: To visualize only internalized proteins, wash the cells with a low pH buffer (acid wash) to remove any surface-bound cargo.

-

Fixation and Staining: Fix the cells and, if necessary, permeabilize and label with secondary antibodies to detect the cargo of interest.

-

Imaging and Analysis: Acquire images using fluorescence microscopy and quantify the fluorescence intensity of the internalized cargo using appropriate software.

Conclusion and Recommendations

This compound is a valuable tool for studying endocytic pathways, but its use requires careful consideration of its known off-target effects. While it does inhibit clathrin-mediated endocytosis, it also potently blocks clathrin-independent pathways and perturbs signaling cascades regulated by small GTPases. Researchers should be cautious in attributing all observed cellular effects solely to the inhibition of CME. It is highly recommended to include appropriate controls, such as a negative control compound (e.g., this compound negative control) and to validate findings using complementary approaches like siRNA-mediated knockdown of specific pathway components. The use of this compound at the lowest effective concentration and for the shortest possible incubation times is also advised to minimize non-specific effects.

References

Technical Whitepaper: The Interaction of Pitstop 2 with the Clathrin Terminal Domain

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical examination of Pitstop 2, a small molecule inhibitor designed to target the N-terminal domain (TD) of the clathrin heavy chain. It explores the intended mechanism of action, which involves the disruption of clathrin-mediated endocytosis (CME) by preventing the recruitment of accessory proteins. This guide presents quantitative data on its inhibitory activity, details key experimental protocols for its characterization, and critically evaluates the significant off-target effects that challenge its specificity as a research tool. The information is intended to provide researchers with a comprehensive understanding of this compound's biochemical interactions and practical considerations for its use in cellular studies.

Introduction to Clathrin-Mediated Endocytosis and this compound

Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of nutrients, receptors, and signaling molecules. The fundamental structural unit of this process is the clathrin triskelion, composed of three heavy chains and three light chains. The N-terminal domain (TD) of the clathrin heavy chain, a seven-bladed β-propeller structure, serves as a critical interaction hub.[1][2] It recruits various adaptor and accessory proteins, such as amphiphysin and AP-2, which are essential for the assembly of the clathrin coat and the subsequent formation of endocytic vesicles.[2]

This compound was developed as a cell-permeable small molecule designed to competitively inhibit the binding of accessory proteins to the clathrin TD, thereby selectively blocking CME.[3] Its proposed mechanism involves occupying a binding groove on the TD that is normally recognized by "clathrin-box" motifs found in adaptor proteins.[4] This action was intended to provide a tool for the acute and reversible inhibition of CME, facilitating the study of membrane trafficking and serving as a potential anti-infective agent.

Mechanism of Action and Signaling Pathway

This compound directly binds to the clathrin terminal domain at a site that overlaps with the binding site for accessory proteins containing clathrin-box motifs. By occupying this groove, this compound physically obstructs the interaction between clathrin and essential adaptor proteins like amphiphysin. This interference prevents the proper assembly of the clathrin lattice on the plasma membrane, leading to the arrest of clathrin-coated pit dynamics and a potent inhibition of CME.

Quantitative Data on Inhibitory Activity

The potency of this compound has been quantified in various assays, revealing a medium-to-low affinity interaction. The IC50 values vary depending on the specific protein-protein interaction being measured and the cellular context.

| Parameter | IC50 Value | Cell/System Type | Reference(s) |

| Inhibition of Amphiphysin association with Clathrin TD | ~12 µM | In vitro | |

| Inhibition of Transferrin endocytosis | ~18 µM | HeLa cells | |

| Inhibition of Major Histocompatibility Complex I (MHCI) endocytosis | ~6 µM | HeLa cells | |

| General range for inhibition of other protein-TD interactions | 10 - 60 µM | In vitro | |

| Inhibition by novel, more potent analogue (2,3-dihydroxybenzo[b]dioxone) | ~1.2 µM | In vitro |

Specificity and Documented Off-Target Effects

Despite its design, substantial evidence indicates that this compound is not a specific inhibitor of clathrin-mediated endocytosis. Researchers using this compound must consider its numerous off-target effects.

-

Inhibition of Clathrin-Independent Endocytosis (CIE): this compound has been shown to be a potent inhibitor of CIE. Its inhibitory effect on the endocytosis of CIE cargo proteins is not rescued by the knockdown of clathrin, demonstrating that it acts on other cellular targets.

-

Non-Specificity of TD Binding: The inhibitory action of this compound is not confined to the proposed clathrin-box binding site. Studies using cells with mutated clathrin terminal domains show that the compound still inhibits endocytosis, suggesting its effects are not solely mediated through this specific interaction.

-

Other Cellular Effects: Beyond endocytosis, this compound has been reported to have additional cellular effects, including altering vesicular and mitochondrial pH, impairing mitotic progression by disrupting the mitotic spindle, and interacting with small GTPases.

Key Experimental Protocols

Transferrin Uptake Assay for Measuring CME Inhibition

This is the most common cell-based assay to assess the effect of this compound on CME. Transferrin is a canonical cargo protein internalized via this pathway.

Objective: To quantify the inhibition of clathrin-mediated endocytosis by measuring the uptake of fluorescently labeled transferrin in cells treated with this compound.

Methodology:

-

Cell Preparation:

-

Seed cells (e.g., HeLa) on coverslips or in multi-well plates to reach 80-90% confluency.

-

Prior to the assay, rinse cells with pre-warmed serum-free media (SFM) and incubate in SFM for 30-60 minutes at 37°C to deplete endogenous transferrin from receptors.

-

-

Inhibitor Treatment:

-

Prepare a working solution of this compound in SFM (e.g., 20-30 µM). A DMSO control (e.g., 0.1%) must be run in parallel.

-

Pre-incubate the cells with the this compound solution or DMSO control for 10-15 minutes at 37°C. Longer incubations (>30 minutes) are not recommended as they may increase non-specific effects.

-

-

Cargo Internalization:

-

Add fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin) to the cells at a final concentration of approximately 50 µg/mL.

-

Incubate at 37°C for 10-30 minutes to allow for internalization.

-

-

Removal of Surface-Bound Cargo:

-

To ensure only internalized cargo is measured, rapidly wash the cells with ice-cold PBS.

-

Perform an acid wash by incubating cells in an ice-cold acidic buffer (e.g., 0.1 M Glycine, 150 mM NaCl, pH 3.0) for several minutes. This step strips any transferrin that is bound to the cell surface but has not been internalized.

-

-

Fixation and Analysis:

-

Wash cells with PBS and fix with 4% paraformaldehyde (PFA).

-

Quantify the internalized fluorescence intensity using either:

-

Fluorescence Microscopy: Image cells and measure the total integrated fluorescence intensity per cell using software like ImageJ.

-

Flow Cytometry: Resuspend cells and analyze the fluorescence of the cell population.

-

-

In Vitro Protein-Protein Interaction Assay (ELISA-based)

Objective: To measure the direct inhibitory effect of this compound on the binding between the clathrin terminal domain and an accessory protein.

Principle: An ELISA plate is coated with a recombinant clathrin TD. A tagged accessory protein (e.g., GST-amphiphysin) is then added in the presence of varying concentrations of this compound. The amount of accessory protein that binds to the clathrin TD is detected using an antibody against the tag. A reduction in signal indicates inhibition of the protein-protein interaction. This method was used in the development of this compound and its analogues.

Surface Plasmon Resonance (SPR)

Objective: To characterize the binding kinetics and affinity (KD) of this compound to the clathrin terminal domain.

Principle: SPR is an optical technique that measures molecular interactions in real-time. A purified clathrin TD protein is immobilized on a sensor chip. Solutions containing different concentrations of this compound are then flowed over the chip. Binding of this compound to the immobilized clathrin TD causes a change in the refractive index at the surface, which is detected as a response. This allows for the determination of on-rates (ka), off-rates (kd), and the equilibrium dissociation constant (KD).

References

- 1. Functional analysis of interaction sites on the N-terminal domain of clathrin heavy chain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]

- 4. journals.biologists.com [journals.biologists.com]

Initial Studies and Characterization of Pitstop 2: A Technical Guide

This technical guide provides an in-depth overview of the initial studies and characterization of Pitstop 2, a cell-permeable inhibitor of clathrin-mediated endocytosis (CME). It is intended for researchers, scientists, and drug development professionals interested in the mechanism, application, and experimental considerations of this compound.

Introduction

This compound was developed as a selective inhibitor that targets the N-terminal β-propeller domain, also known as the clathrin terminal domain (TD).[1][2] It was designed to competitively inhibit the interaction between the clathrin TD and accessory proteins containing clathrin-box motifs, such as amphiphysin.[2][3] By blocking this interaction, this compound was intended to specifically disrupt the assembly of clathrin-coated pits and, consequently, inhibit CME. This pathway is crucial for various cellular processes, including nutrient uptake, receptor signaling, and synaptic vesicle recycling. However, subsequent studies have revealed that this compound also exhibits significant off-target effects, complicating its use as a specific inhibitor of CME.

Mechanism of Action

The primary intended mechanism of action for this compound is the obstruction of the clathrin-box binding site on the clathrin terminal domain. Co-crystallography studies have shown that this compound occupies a groove between blades 1 and 2 of the TD's β-propeller structure, a site essential for recruiting accessory proteins like amphiphysin, which are necessary for the maturation of clathrin-coated pits. By preventing these protein-protein interactions, this compound effectively halts the progression of CME.

However, research has demonstrated that this compound is also a potent inhibitor of clathrin-independent endocytosis (CIE). The inhibition of CIE is not rescued by the knockdown of clathrin, indicating that this compound has cellular targets beyond the clathrin terminal domain. Further studies have identified that this compound can directly interact with and inhibit small GTPases, such as Ran and Rac1, and disrupt the integrity of nuclear pore complexes. These findings suggest that the observed cellular effects of this compound are broader than initially anticipated.

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and cellular assays. The following table summarizes key inhibitory concentrations.

| Parameter | Cell Line / System | Value (IC50 or Effective Conc.) | Reference(s) |

| Inhibition of Amphiphysin association with Clathrin TD | In vitro | 12 µM | |

| Inhibition of Clathrin TD (general protein interactions) | In vitro | 10 - 60 µM | |

| Inhibition of Transferrin uptake (CME) | HeLa | 12 - 15 µM | |

| Inhibition of Transferrin uptake (CME) | U2OS | 9.7 µM | |

| Complete inhibition of CME | Most cell types | 20 - 25 µM | |

| Inhibition of Transferrin & MHCI uptake (CDE & CIE) | HeLa | 20 µM | |

| Inhibition of compensatory endocytosis | Neurons | 15 µM | |

| Induction of apoptosis | Dividing cancer cells | 1 - 30 µM (24h) | |

| Impairment of mitotic progression | HeLa | 0.001 - 100 µM (6h) |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound. Below are protocols for key experiments used in its characterization.

A stock solution of this compound should be prepared by dissolving the compound in 100% fresh, sterile DMSO to a final concentration of 30 mM. Vortexing is recommended to ensure complete solubilization. Aliquots of the stock solution should be stored at -20°C and protected from repeated freeze-thaw cycles. The stock solution is stable at room temperature for approximately 4-6 hours.

This assay measures the effect of this compound on endocytosis.

Protocol Steps:

-

Cell Culture: Plate cells (e.g., HeLa) on coverslips and allow them to adhere overnight.

-

Starvation: Place cells in serum-free media for 1 hour prior to the experiment. Serum proteins can sequester this compound, reducing its effective concentration.

-

Inhibitor Treatment: Pre-incubate the cells with this compound (e.g., 20 µM in serum-free media) or a DMSO vehicle control for 15 minutes at 37°C.

-

Cargo Internalization: Add a fluorescently labeled cargo molecule, such as Alexa Fluor 594-conjugated Transferrin (for CME) or antibodies against MHCI (for CIE), and incubate for 30 minutes at 37°C to allow for internalization.

-

Stopping Endocytosis: Transfer the coverslips to ice and wash with ice-cold buffer to stop the endocytosis process.

-

Surface Stripping: To visualize only the internalized cargo, remove any surface-bound ligand by washing the cells with a low pH buffer (acid wash).

-

Fixation and Imaging: Fix the cells with paraformaldehyde, permeabilize if necessary (for antibody staining), and mount them for fluorescence microscopy.

-

Quantification: Capture images and quantify the integrated fluorescence intensity inside the cells to determine the extent of cargo uptake.

FRAP can be used to assess the effect of this compound on the mobility of plasma membrane proteins.

Protocol Steps:

-

Cell Preparation: Use cells expressing a fluorescently tagged surface protein (e.g., Hela cells expressing SNAP-Tac).

-

Inhibitor Treatment: Treat cells with this compound (e.g., 20 µM) for 15 minutes at 37°C.

-

Surface Labeling: Label the surface proteins with a fluorescent probe (e.g., BG-Alexa 488) for 15-30 minutes at 37°C in the presence of the inhibitor.

-

Imaging Setup: Place the cells on a confocal microscope equipped for live-cell imaging.

-

Photobleaching: Acquire pre-bleach images, then use a high-intensity laser to photobleach a defined region of interest (ROI) on the plasma membrane.

-

Image Acquisition: Acquire a time-series of images at set intervals (e.g., every 2 seconds for 2 minutes) to monitor the recovery of fluorescence within the bleached ROI.

-

Analysis: Analyze the fluorescence recovery curve to determine the mobile fraction and diffusion dynamics of the labeled protein.

Key Findings and Considerations

-

Dual Inhibition: this compound inhibits both clathrin-dependent and clathrin-independent endocytosis. Therefore, it cannot be used to specifically dissect the contribution of CME from other endocytic pathways.

-

Off-Target Effects: Beyond endocytosis, this compound has been shown to affect mitosis by disrupting mitotic spindle integrity, and to interfere with the function of small GTPases and nuclear pore complexes. These off-target effects occur at concentrations similar to or even lower than those required to inhibit CME.

-

Reversibility: The inhibitory effects of this compound on endocytosis are reversible. Washing out the compound and incubating cells in fresh, serum-containing media for 45-60 minutes can restore CME. This reversibility is a key control for experiments.

-

Cell-Type Specificity: The effective concentration and potential for non-specific damage can vary between cell types. Primary cells, particularly neurons, tend to be more sensitive to the compound.

-

Anti-Proliferative Properties: this compound has demonstrated anti-proliferative and cytotoxic effects specifically in dividing cancer cells, while non-cancerous cells are less affected, suggesting potential for anti-cancer research.

Conclusion

This compound is a potent, cell-permeable small molecule that effectively inhibits endocytosis. While initially characterized as a specific inhibitor of clathrin-mediated endocytosis through its interaction with the clathrin terminal domain, subsequent research has unequivocally demonstrated that it also potently inhibits clathrin-independent pathways and has other significant off-target effects. Due to this lack of specificity, results obtained using this compound to implicate CME should be interpreted with considerable caution. Researchers should include appropriate controls, such as clathrin knockdown experiments and reversibility assays, to validate their findings. Despite its limitations as a specific CME inhibitor, its broad activity against multiple cellular trafficking and signaling pathways may open avenues for its use in other contexts, such as anti-cancer or anti-viral research.

References

The Effect of Pitstop 2 on G Protein-Coupled Receptor (GPCR) Internalization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Upon activation by an agonist, many GPCRs are internalized into the cell through a process called endocytosis. This internalization is a critical mechanism for regulating receptor signaling, desensitization, and resensitization. Clathrin-mediated endocytosis (CME) is a major pathway for GPCR internalization, involving the recruitment of adaptor proteins, the formation of clathrin-coated pits, and the scission of vesicles from the plasma membrane.

Pitstop 2 is a cell-permeable small molecule that has been widely used as an inhibitor of CME. It was designed to specifically target the terminal domain of the clathrin heavy chain, thereby preventing the interaction with accessory proteins required for the formation of clathrin-coated pits.[1] However, a growing body of evidence indicates that this compound also exhibits significant off-target effects, notably the inhibition of clathrin-independent endocytosis (CIE).[2][3][4] This lack of specificity is a crucial consideration for researchers using this compound to investigate GPCR internalization.

This technical guide provides an in-depth overview of the use of this compound in studying GPCR internalization, with a focus on quantitative data, experimental protocols, and a critical discussion of its mechanism of action and limitations.

Quantitative Data on the Effect of this compound on GPCR Internalization

The following table summarizes the quantitative effects of this compound on the internalization of the Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) type 1 receptor (PAC1R), a well-studied example of a GPCR that undergoes clathrin-mediated endocytosis.

| GPCR | Cell Type | This compound Concentration (µM) | Pre-incubation Time (min) | Agonist | Agonist Concentration (nM) | Effect on Internalization | Downstream Signaling Effect | Reference |

| PAC1 Receptor (PAC1R) | HEK293 | 20 | 10 | PACAP | 25 | Blocked GFP-PAC1R endocytosis.[1] | Suppressed PACAP-induced increase in cardiac neuron excitability. | |

| PAC1 Receptor (PAC1R) | HEK PAC1 receptor-EGFP cells | 20 | 15 | PACAP | 5 - 20 | Blocked PACAP-stimulated ERK activation by >70%. | Inhibited ERK activation at all PACAP concentrations tested. |

Note: While this compound has been used in numerous studies, detailed quantitative data on its direct effect on the internalization of a wide range of specific GPCRs is limited in the literature. The PAC1 receptor serves as a well-documented case study. Researchers should be aware that the effective concentration and incubation time may vary depending on the cell type and the specific GPCR being investigated.

Mechanism of Action and Specificity Considerations

This compound was developed to competitively inhibit the interaction between the terminal domain of the clathrin heavy chain and clathrin-box motifs found in adaptor proteins like amphiphysin. The IC50 value for the inhibition of the interaction between the clathrin terminal domain and amphiphysin is approximately 12 µM.

However, multiple studies have demonstrated that this compound is not specific for clathrin-mediated endocytosis and can also potently inhibit clathrin-independent endocytic pathways. This is a critical consideration when interpreting experimental results. Therefore, it is highly recommended to use this compound in conjunction with other methods to inhibit CME, such as siRNA-mediated knockdown of clathrin heavy chain or dynamin, to confirm the role of clathrin in GPCR internalization.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound to study GPCR internalization, based on protocols described in the literature.

Cell Culture and Transfection

-

Cell Lines: Human Embryonic Kidney (HEK) 293 cells are commonly used for their high transfection efficiency and robust expression of recombinant proteins.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For studying a specific GPCR, cells can be transiently transfected with a plasmid encoding the receptor, often with a fluorescent tag (e.g., GFP or HaloTag) to allow for visualization and quantification of internalization. Transfection reagents like Lipofectamine 2000 or FuGENE 6 are commonly used according to the manufacturer's instructions.

This compound Treatment and Agonist Stimulation

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

-

Pre-incubation: Before agonist stimulation, cells are typically pre-incubated with this compound in serum-free media for a specific duration. A common protocol involves a 10-15 minute pre-incubation with 20 µM this compound at 37°C.

-

Agonist Stimulation: Following pre-incubation with this compound, the agonist of interest is added to the media at the desired concentration. The duration of agonist stimulation will depend on the kinetics of internalization for the specific GPCR, but a time course experiment is recommended to determine the optimal time point.

Quantification of GPCR Internalization

Several methods can be used to quantify the extent of GPCR internalization:

-

Confocal Microscopy: This is a widely used method for visualizing the translocation of fluorescently tagged GPCRs from the plasma membrane to intracellular compartments.

-

Image Acquisition: Acquire z-stack images of cells using a confocal microscope.

-

Image Analysis: The percentage of internalized receptor can be quantified using image analysis software like ImageJ. This can be done by measuring the fluorescence intensity in the intracellular region versus the total cellular fluorescence.

-

-

High-Content Imaging: Automated microscopy platforms can be used for high-throughput quantification of GPCR internalization in a multi-well plate format.

-

Flow Cytometry: This technique can be used to quantify the amount of receptor remaining on the cell surface after agonist stimulation. Cells are typically stained with an antibody that recognizes an extracellular epitope of the GPCR.

-

Biochemical Assays:

-

ELISA-based assays: Cell surface ELISA can be performed to quantify the amount of receptor at the plasma membrane.

-

BRET/FRET-based assays: Biosensors can be used to monitor the proximity of the GPCR to plasma membrane markers or endosomal markers.

-

Visualizing the Pathways and Processes

Signaling Pathway: Clathrin-Mediated Endocytosis of GPCRs

References

- 1. Pituitary Adenylate Cyclase 1 Receptor Internalization and Endosomal Signaling Mediate the Pituitary Adenylate Cyclase Activating Polypeptide-Induced Increase in Guinea Pig Cardiac Neuron Excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAC1 receptor internalization and endosomal MEK/ERK activation is essential for PACAP-mediated neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Src family kinase inhibitors blunt PACAP-induced PAC1 receptor endocytosis, phosphorylation of ERK, and the increase in cardiac neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pitstop 2 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitstop 2 is a cell-permeable chemical inhibitor initially developed to target the N-terminal domain of the clathrin heavy chain, a key protein in clathrin-mediated endocytosis (CME).[1][2] By interfering with the interaction between clathrin and adaptor proteins like amphiphysin, this compound was designed to acutely block CME, a fundamental process for nutrient uptake, receptor regulation, and synaptic vesicle recycling.[2] However, accumulating evidence demonstrates that this compound has significant off-target effects and is not specific for clathrin-mediated pathways.[3] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a critical consideration of its non-specificity.

Mechanism of Action and Off-Target Effects

Primary (Intended) Target: Clathrin-Mediated Endocytosis

This compound was designed to competitively inhibit the binding of adaptor proteins to the terminal domain of the clathrin heavy chain. This disruption is intended to prevent the assembly of clathrin-coated pits at the plasma membrane, thereby inhibiting the internalization of cargo that relies on this pathway.

Significant Off-Target Effects

It is crucial for researchers to be aware that this compound is not a specific inhibitor of CME. Multiple studies have revealed that this compound can also inhibit clathrin-independent endocytosis (CIE). The inhibitory effects of this compound on CIE are not rescued by the knockdown of clathrin, indicating that its mechanism of action extends beyond its intended target.

Furthermore, research has identified that this compound can directly interact with and inhibit small GTPases, including Ran and Rac1. This interaction can lead to the disruption of various cellular processes, such as nucleocytoplasmic transport, cell motility, and actin dynamics, at concentrations even below those required to significantly inhibit CME. There is also evidence that this compound can disrupt the integrity of nuclear pore complexes.

Due to these off-target effects, data generated using this compound should be interpreted with caution. It is highly recommended to use it in conjunction with other, more specific methods for inhibiting CME, such as siRNA-mediated knockdown of clathrin heavy chain or dynamin inhibitors like Dynasore, while being mindful of their respective limitations.

Data Presentation

Table 1: Recommended Working Concentrations of this compound in Various Cell Lines

| Cell Line | Application | Concentration (µM) | Incubation Time | Reference |

| HeLa | Inhibition of CME and CIE | 5 - 30 | 15 - 30 min | |

| J774A.1 Macrophages | Inhibition of transferrin endocytosis | 20 - 40 | 30 min | |

| BEAS-2B | Inhibition of transferrin and MHCI uptake | 20 | 30 min | |

| COS-7 | Inhibition of transferrin and MHCI uptake | Not specified | Not specified | |

| Neurons | Blockage of compensatory endocytosis | 15 | Not specified | |

| HeLa | Mitotic spindle disruption | 0.001 - 100 | 6 h | |

| Cancer Cell Lines | Induction of apoptosis | 1 - 30 | 24 h |

Table 2: IC50 Values and Efficacy of this compound

| Target/Process | IC50 Value (µM) | Cell Line/System | Reference |

| Inhibition of amphiphysin association with clathrin TD | ~12 | In vitro | |

| Inhibition of Transferrin Uptake (CME) | Dose-dependent inhibition observed from 5 µM | HeLa | |

| Inhibition of MHCI Uptake (CIE) | Dose-dependent inhibition observed from 5 µM | HeLa |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Serum-free cell culture medium (e.g., DMEM)

-

HEPES buffer (1 M stock, pH 7.4)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 30 mM stock solution of this compound in 100% sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one year, protected from light.

-

-

Working Solution Preparation:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Dilute the stock solution directly into serum-free cell culture medium to the desired final concentration (e.g., 25 µM). It is recommended to use serum-free medium as serum proteins can sequester the compound.

-

The final DMSO concentration in the working solution should be kept low, typically between 0.3% and 1%, as lower concentrations may cause precipitation.

-

For some experiments, the medium can be supplemented with 10 mM HEPES (pH 7.4).

-

Use the working solution immediately after preparation.

-

Protocol 2: General Inhibition of Endocytosis in Adherent Cells

Materials:

-

Adherent cells grown on coverslips or in culture plates

-

This compound working solution

-

Control solution (serum-free medium with the same final concentration of DMSO as the this compound working solution)

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells on an appropriate culture vessel and allow them to reach 80-90% confluency.

-

Serum Starvation: One hour prior to the experiment, replace the growth medium with serum-free medium.

-

Pre-incubation: Remove the serum-free medium and add the this compound working solution or the DMSO control solution to the cells.

-

Incubation: Incubate the cells for 5-30 minutes at 37°C. Shorter incubation times are recommended to minimize off-target effects.

-

Proceed with Downstream Assay: After the incubation period, proceed with your specific downstream application, such as an endocytosis assay.

Protocol 3: Transferrin Uptake Assay to Monitor Clathrin-Mediated Endocytosis

Materials:

-

Cells treated with this compound or DMSO control (from Protocol 2)

-

Fluorescently labeled transferrin (e.g., Alexa Fluor 594-Transferrin)

-

Acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

Procedure:

-

Internalization: Following the pre-incubation with this compound or DMSO, add the fluorescently labeled transferrin to the cells at a final concentration of 5-10 µg/ml.

-

Incubation: Incubate the cells for 10-30 minutes at 37°C to allow for internalization.

-

Stop Internalization: Place the cells on ice and wash them twice with ice-cold PBS to stop the endocytosis process.

-

Acid Wash: To remove surface-bound transferrin, wash the cells with ice-cold acid wash buffer for 5 minutes.

-

Fixation: Wash the cells twice with ice-cold PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Staining and Mounting: Wash the cells with PBS, stain the nuclei with DAPI if desired, and mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the internalized transferrin using fluorescence microscopy. Quantify the fluorescence intensity per cell to compare the levels of endocytosis between control and this compound-treated cells.

Mandatory Visualizations

Caption: Intended mechanism of this compound on the CME pathway.

Caption: Experimental workflow for an endocytosis assay using this compound.

Caption: Overview of cellular processes affected by this compound.

References

Application Notes and Protocols for Studying Protein Trafficking with Pitstop 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitstop 2 is a cell-permeable chemical inhibitor initially developed to target and inhibit clathrin-mediated endocytosis (CME).[1][2] It was designed to competitively bind to the terminal domain of the clathrin heavy chain, preventing its interaction with accessory proteins like amphiphysin, a crucial step in the formation of clathrin-coated pits.[1][3] While it has been widely used to probe the role of CME in various cellular processes, subsequent research has revealed that this compound has significant off-target effects. It is a potent inhibitor of clathrin-independent endocytosis (CIE) as well.[4] Furthermore, studies have shown that this compound can impact other cellular functions by interacting with small GTPases, affecting the actin cytoskeleton, cell motility, and the integrity of nuclear pores.

Due to this lack of specificity, data generated using this compound must be interpreted with caution. It should not be used as the sole method to distinguish between clathrin-dependent and independent pathways. However, when used in conjunction with other methods and with appropriate controls, this compound can still be a useful tool to acutely perturb endocytosis and study its role in protein trafficking.

Mechanism of Action

This compound was designed to block the interaction between the clathrin heavy chain and adaptor proteins. However, it also inhibits other endocytic pathways and cellular processes.

Caption: Intended and off-target inhibitory effects of this compound.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the concentrations of this compound used in various studies and their observed effects. Users are advised to perform a dose-response curve for their specific cell line and assay.

| Parameter | Concentration | Cell Line | Effect | Reference |

| IC₅₀ | ~12 µM | In vitro | Inhibition of amphiphysin association with clathrin terminal domain. | |

| Working Concentration | 15 µM | Neurons | Complete block of compensatory endocytosis. | |

| Working Concentration | 5 - 30 µM | HeLa Cells | Dose-dependent inhibition of both CME (Transferrin uptake) and CIE (MHCI uptake). | |

| Working Concentration | 20 - 40 µM | J774A.1 Macrophages | Inhibition of Transferrin endocytosis without compromising cell viability. | |

| Working Concentration | 30 µM | BT-474 Cells | Inhibition of clathrin-mediated endocytosis. | |

| Cytotoxicity | 1 - 30 µM (24h) | Dividing Cancer Cells | Induces apoptosis and inhibits cell growth. | |

| Cytotoxicity | 1 - 30 µM (48h) | NIH3T3 Fibroblasts | No significant effect on growth and viability. | |

| Off-Target Effects | 7.5 µM | Endothelial Cells | Dramatic reduction in lamellipodial dynamics (cell motility). |

Experimental Protocols

Protocol 1: Clathrin-Mediated Endocytosis (CME) Inhibition Assay

This protocol uses fluorescently labeled Transferrin (Tfn), a classic cargo of CME, to quantify the effect of this compound.

Caption: Workflow for assessing CME inhibition using Transferrin.

Methodology:

-